molecular formula C8H11Cl2N3 B1280777 (1H-吡咯并[3,2-b]吡啶-5-基)甲胺 CAS No. 267876-26-6

(1H-吡咯并[3,2-b]吡啶-5-基)甲胺

货号: B1280777
CAS 编号: 267876-26-6
分子量: 220.10 g/mol
InChI 键: BWHUYLTURRKCEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine” is a chemical compound with the molecular formula C8H9N3 . It is a heterocyclic compound and a derivative of pyridine .


Molecular Structure Analysis

The molecular structure of “(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine” consists of a pyrrolopyridine core with a methanamine substituent . The exact 3D structure can be obtained from databases like the NIST Chemistry WebBook .


Physical and Chemical Properties Analysis

“(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine” has a molecular weight of 147.177. It has a density of 1.3±0.1 g/cm3 and a boiling point of 348.9±27.0 °C at 760 mmHg .

科学研究应用

FGFR抑制

成纤维细胞生长因子受体(FGFR)家族在细胞信号传导、器官发育和血管生成中起着至关重要的作用。FGFR的异常激活与多种癌症有关,包括乳腺癌、肺癌、前列腺癌、膀胱癌和肝癌。研究人员开发了一类针对FGFR的1H-吡咯并[2,3-b]吡啶衍生物。这些化合物对FGFR1、FGFR2和FGFR3表现出有效的抑制活性。 例如,化合物4h表现出显著的FGFR抑制活性,使其成为进一步优化的有希望的先导化合物 .

VEGFR-2抑制

(1H-吡咯并[3,2-b]吡啶-5-基)甲胺已被用作合成有效VEGFR-2抑制剂的试剂。 这些抑制剂在抗血管生成治疗和癌症治疗中具有相关性 .

IGF-1R抑制

对1H-吡咯并[3,2-b]吡啶衍生物的结构-活性关系(SAR)的研究导致发现了IGF-1R酪氨酸激酶的新型吡咯并吡啶抑制剂。 其中一些化合物在酶和细胞机制试验中表现出纳摩尔级的效力 .

与PI3K的相互作用

化合物1f,一种1H-吡咯并[3,2-b]吡啶-5-基)甲胺的衍生物,可能与PI3K等蛋白质相互作用。PI3K是乳腺癌生长、进展、存活、代谢、蛋白质合成和血管生成的关键调节因子。 了解这种相互作用可以提供对内分泌治疗和化疗耐药性的见解 .

总之,(1H-吡咯并[3,2-b]吡啶-5-基)甲胺在癌症治疗、血管生成抑制等各个领域都具有前景。 研究人员继续探索其潜在的应用,使其成为科学研究中令人兴奋的化合物 . 如果您需要更多详细信息或有任何其他问题,请随时提出!

生化分析

Biochemical Properties

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several key enzymes and proteins, including fibroblast growth factor receptors (FGFRs). The interaction with FGFRs is particularly noteworthy as it involves binding to the receptor’s tyrosine kinase domain, leading to inhibition of its activity. This inhibition can result in the modulation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways .

Cellular Effects

The effects of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and migration. For instance, in cancer cells, (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine can induce apoptosis and inhibit cell proliferation by disrupting the FGFR signaling pathway. Additionally, it can affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine exerts its effects through specific binding interactions with biomolecules. The compound binds to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent downstream signaling. This inhibition can result in decreased activation of pathways such as RAS-MEK-ERK and PI3K-Akt, ultimately affecting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine can lead to sustained inhibition of FGFR signaling and persistent effects on cellular function .

Dosage Effects in Animal Models

The effects of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit FGFR activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes .

Metabolic Pathways

(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters, leading to its accumulation in the cytoplasm and subsequent interaction with target biomolecules .

Subcellular Localization

The subcellular localization of (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with FGFRs and other target proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments and enhancing its biochemical effects .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine involves the conversion of a pyridine derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-5-nitropyridine", "Sodium hydride", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Reduction of 2-bromo-5-nitropyridine with sodium hydride in the presence of methanol to form 2-amino-5-bromopyridine", "Step 2: Protection of the amino group in 2-amino-5-bromopyridine with methylamine and hydrochloric acid to form N-methyl-2-amino-5-bromopyridine", "Step 3: Cyclization of N-methyl-2-amino-5-bromopyridine with sodium hydroxide to form (1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine", "Step 4: Purification of the product by extraction with ethyl acetate and recrystallization from diethyl ether" ] }

CAS 编号

267876-26-6

分子式

C8H11Cl2N3

分子量

220.10 g/mol

IUPAC 名称

1H-pyrrolo[3,2-b]pyridin-5-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c9-5-6-1-2-7-8(11-6)3-4-10-7;;/h1-4,10H,5,9H2;2*1H

InChI 键

BWHUYLTURRKCEU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)N=C1CN

规范 SMILES

C1=CC2=C(C=CN2)N=C1CN.Cl.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。